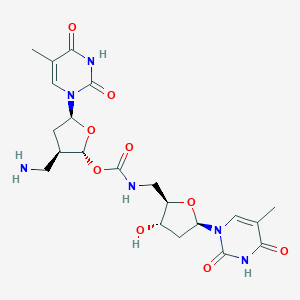
NH2d(Tcmt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of thymidine, a nucleoside component of DNA, and is characterized by its unique structural modifications which enhance its biochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine involves multiple steps, starting from thymidine. The process typically includes the protection of hydroxyl groups, followed by the introduction of acetamido groups through acylation reactions. The final steps involve deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine is carried out using large-scale organic synthesis techniques. This includes the use of automated synthesizers and high-throughput purification systems to ensure consistency and efficiency in production. Reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Plays a role in the study of DNA replication and repair mechanisms, as well as in the development of nucleoside analogs for therapeutic use.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with DNA synthesis in rapidly dividing cells.
Industry: Utilized in the production of nucleic acid-based materials and as a precursor in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine involves its incorporation into DNA, where it can interfere with normal DNA synthesis and function. This compound targets specific enzymes involved in DNA replication, such as DNA polymerases, and can inhibit their activity. This leads to the disruption of DNA synthesis and cell division, making it useful in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Thymidine: The parent compound, which lacks the acetamido and deoxy modifications.
5-Fluorouracil: A nucleoside analog used in cancer therapy, which also targets DNA synthesis.
Zidovudine (AZT): An antiviral nucleoside analog used in the treatment of HIV.
Uniqueness
Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine is unique due to its specific structural modifications, which enhance its biochemical properties and make it more effective in certain applications compared to its analogs. Its ability to selectively target DNA synthesis enzymes and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Número CAS |
132247-55-3 |
|---|---|
Fórmula molecular |
C21H28N6O9 |
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
[(2R,3R,5S)-3-(aminomethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C21H28N6O9/c1-9-7-26(19(31)24-16(9)29)14-3-11(5-22)18(35-14)36-21(33)23-6-13-12(28)4-15(34-13)27-8-10(2)17(30)25-20(27)32/h7-8,11-15,18,28H,3-6,22H2,1-2H3,(H,23,33)(H,24,29,31)(H,25,30,32)/t11-,12+,13-,14+,15-,18-/m1/s1 |
Clave InChI |
CIIPJEGMPGGKAM-GDVJQSGWSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OC(=O)NCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)O)CN |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)OC(=O)NC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O)CN |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OC(=O)NCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)O)CN |
Key on ui other cas no. |
132247-55-3 |
Sinónimos |
NH2d(TcmT) thymidylylacetamido-(3'(O)-5'(C))-5'-deoxythymidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















